3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide
CAS No.: 1493582-25-4
Cat. No.: VC11914846
Molecular Formula: C9H9FN2O
Molecular Weight: 180.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1493582-25-4 |
|---|---|
| Molecular Formula | C9H9FN2O |
| Molecular Weight | 180.18 g/mol |
| IUPAC Name | 3-fluoro-N-prop-2-enylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13) |
| Standard InChI Key | DTUOYTCLXXKBAP-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)C1=C(C=NC=C1)F |
| Canonical SMILES | C=CCNC(=O)C1=C(C=NC=C1)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-fluoro-N-prop-2-enylpyridine-4-carboxamide, delineates its structure:
-
A pyridine ring substituted with fluorine at position 3.
-
A carboxamide group (-CONH-) at position 4, where the nitrogen is bonded to an allyl (prop-2-enyl) group ().
The SMILES notation confirms this arrangement, emphasizing the planar pyridine core and the unsaturated allyl chain.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.18 g/mol | |
| IUPAC Name | 3-fluoro-N-prop-2-enylpyridine-4-carboxamide | |
| Canonical SMILES | C=CCNC(=O)C1=C(C=NC=C1)F | |
| InChIKey | DTUOYTCLXXKBAP-UHFFFAOYSA-N |
Synthesis and Manufacturing Considerations
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Carboxylic Acid Activation | Thionyl chloride (), DMF catalyst | Temperature control (0–25°C) |
| Amide Coupling | Allylamine, DCM solvent, RT | Stoichiometric excess of amine |
| Purification | Column chromatography (SiO₂) | Gradient elution (hexane/EtOAc) |
Industrial-Scale Production
Vapor-phase fluorination and chlorination methods, as described for trifluoromethylpyridine derivatives, could be adapted for large-scale synthesis . For example, fluidized-bed reactors using iron fluoride catalysts might enable selective fluorination at elevated temperatures (>300°C) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s molecular weight (180.18 g/mol) and moderate clogP (estimated ~1.8) suggest favorable aqueous solubility compared to bulkier fluorinated analogs . The allyl group’s hydrophobicity may slightly offset the polar carboxamide moiety, balancing membrane permeability and solubility.
Metabolic Stability
Pyridine derivatives often undergo hepatic oxidation via cytochrome P450 enzymes. The fluorine atom at position 3 could impede metabolic degradation, as seen in fluorinated pharmaceuticals like ciprofloxacin . In vitro microsomal studies for related compounds show low intrinsic clearance (<5 mL/min/g), hinting at potential metabolic stability .
| Compound | Target Organism | EC (nM) | Selectivity Index |
|---|---|---|---|
| DDD107498 | P. falciparum | 0.7 | >1000 |
| Fluazifop-butyl | Broadleaf weeds | 10–50 | N/A |
| 3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide | Not reported | N/A | N/A |
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.
-
Biological Screening: Evaluate efficacy against malaria parasites and resistant bacterial strains.
-
Formulation Studies: Assess stability in aqueous buffers and lipid-based delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume